alpha-Glucose-1-phosphate dipotassium dihydrate

説明

Historical background and discovery

The discovery of this compound traces its origins to the pioneering work of Gerty Theresa Cori and Carl Ferdinand Cori during the 1930s at Washington University School of Medicine in St. Louis. This remarkable scientific achievement emerged from their systematic investigation of carbohydrate metabolism, particularly their efforts to understand how glycogen is converted to glucose in living organisms. In 1936, the Coris made their seminal discovery of glucose-1-phosphate, which became known as the Cori ester, fundamentally revolutionizing the scientific understanding of carbohydrate metabolism.

The identification of this compound represented a watershed moment in biochemical research, as it provided the first clear evidence of an intermediate molecule in the conversion of glycogen to glucose. Prior to this discovery, the scientific community largely attributed glycogen conversion to simple hydrolysis mechanisms, but the Coris' work revealed the existence of a more complex phosphorylation pathway. Their research demonstrated that glycogen breakdown produces glucose-1-phosphate as the initial product, which subsequently undergoes enzymatic conversion to glucose-6-phosphate through the action of phosphoglucomutase.

The significance of this discovery extended beyond the mere identification of a new compound. The Coris successfully synthesized glycogen in a test tube using purified enzymes, marking the first time that scientists had successfully created such large biological molecules outside of living cells. This achievement debunked the prevailing belief that cells were required for the synthesis of complex biological polymers and established the foundation for modern enzymology research.

The recognition of their groundbreaking work culminated in 1947 when Gerty and Carl Cori were awarded the Nobel Prize in Physiology or Medicine for their discovery of the course of the catalytic conversion of glycogen. Gerty Cori became the third woman to win a Nobel Prize in science and the first woman to receive this honor in the field of Physiology or Medicine, cementing the historical importance of their research on glucose-1-phosphate and its derivatives.

Nomenclature and chemical identity

This compound exhibits a complex nomenclature system that reflects both its structural characteristics and various commercial designations. The compound is systematically identified by multiple chemical names and registry numbers that provide comprehensive identification across different scientific and commercial contexts.

Chemical registry systems assign specific identification numbers to ensure unambiguous compound identification. The Chemical Abstracts Service number varies depending on the specific hydration state, with 1233690-06-6 representing one common form. The PubChem Compound Identifier numbers include 2724389 for the dihydrate form and related entries for different hydration states. The molecular formula is consistently reported as C6H15K2O11P for the dihydrate form, though slight variations exist depending on the exact hydration state.

| Chemical Identifier | Value |

|---|---|

| Molecular Formula | C6H15K2O11P |

| Molecular Weight | 372.35 g/mol |

| Chemical Abstracts Service Number | 1233690-06-6 |

| PubChem Compound Identifier | 2724389 |

| International Union of Pure and Applied Chemistry Name | potassium;[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] dihydrogen phosphate;dihydrate |

The stereochemical designation alpha indicates the specific anomeric configuration of the glucose moiety, where the phosphate group attached to the C1 carbon adopts the alpha orientation relative to the pyranose ring. This stereochemical specificity is crucial for the compound's biological activity and distinguishes it from the beta-anomeric form, which exhibits different enzymatic reactivity patterns.

Significance in biochemical research

This compound serves as a cornerstone substrate in contemporary biochemical research, facilitating investigations across multiple scientific disciplines and applications. The compound's primary significance lies in its role as a crucial substrate for enzymatic assays, particularly those involving carbohydrate metabolism pathways and enzyme kinetics studies. Researchers utilize this compound to investigate the fundamental mechanisms by which living organisms store and utilize energy, making it an indispensable tool for understanding cellular metabolism at the molecular level.

In biochemical research applications, the compound functions as a vital substrate for studying carbohydrate metabolism, enabling researchers to understand energy production and storage mechanisms in cellular systems. The compound's well-characterized structure and reactivity make it particularly valuable for investigating the action of phosphorylases, phosphoglucomutases, and other enzymes involved in glycogen metabolism. Research teams employ this substrate to elucidate the intricate steps of glycogenolysis and glycogenesis, processes that are fundamental to understanding how organisms maintain energy homeostasis.

Cell culture applications represent another significant area where this compound demonstrates its research value. The compound is incorporated into specialized cell culture media to support the growth and maintenance of various cell types, particularly those with high metabolic demands. By providing a readily available source of glucose derivatives, the compound enhances cellular metabolism and viability in controlled laboratory environments, enabling researchers to conduct detailed studies of cellular processes under defined conditions.

Pharmaceutical development applications leverage the compound's biochemical properties for drug formulation and therapeutic research. Researchers investigating metabolic disorders utilize this compound as a model compound for developing therapies targeting diabetes, glycogen storage diseases, and other conditions affecting carbohydrate metabolism. The compound's role in providing glucose for cellular processes makes it valuable for understanding how potential therapeutic agents might interact with natural metabolic pathways.

The compound also finds application in diagnostic research, where it is employed in the development of diagnostic kits for measuring glucose levels in biological samples. This application proves particularly important for advancing diabetes management technologies and developing new approaches for monitoring metabolic conditions. Researchers use the compound to calibrate and validate diagnostic assays, ensuring accurate measurement of glucose-related metabolites in clinical samples.

Overview of structural characteristics

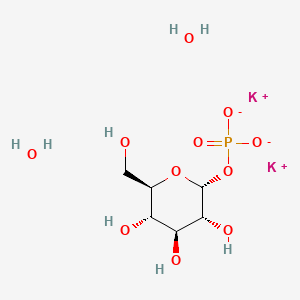

The structural characteristics of this compound reveal a complex molecular architecture that combines organic and inorganic components in a precisely organized crystalline lattice. The fundamental structural unit consists of an alpha-D-glucopyranose ring system with a phosphate group attached to the C1 carbon position, accompanied by two potassium cations and two water molecules of crystallization.

The glucopyranose ring adopts the characteristic chair conformation, which represents the most thermodynamically stable configuration for six-membered sugar rings. This conformation positions the hydroxyl groups at the C2, C3, and C4 positions in equatorial orientations, while the hydroxymethyl group at C5 extends axially from the ring system. The alpha-anomeric configuration places the phosphate group in an axial position relative to the pyranose ring, creating a specific three-dimensional arrangement that is crucial for the compound's biological activity.

Crystallographic studies have revealed detailed information about the molecular geometry and intermolecular interactions within the crystal structure. The glucose-1-phosphate molecule exhibits a characteristically long phosphorous-ester oxygen bond of approximately 1.59 Ångströms, which appears to be a defining feature of sugar phosphate compounds. Additionally, the bond connecting the C1 carbon to the ester oxygen demonstrates a shorter length of approximately 1.37 Ångströms compared to typical carbon-oxygen bonds, while the angle at the ester oxygen measures approximately 124 degrees.

| Structural Parameter | Value |

|---|---|

| Phosphorous-ester oxygen bond length | 1.59 Ångström |

| C1-ester oxygen bond length | 1.37 Ångström |

| Ester oxygen angle | 124 degrees |

| Crystal system | Monoclinic |

| Space group | P21 |

The crystal structure demonstrates a comprehensive network of non-covalent interactions that link the various molecular components. The potassium cations interact with the negatively charged phosphate groups, while the water molecules of crystallization form hydrogen bonds with both the hydroxyl groups of the glucose moiety and the oxygen atoms of the phosphate group. This extensive hydrogen bonding network explains the relatively high hardness of the crystalline material and its lack of preferred cleavage planes.

The molecular formula C6H15K2O11P indicates the presence of six carbon atoms from the glucose unit, fifteen hydrogen atoms distributed among hydroxyl groups and water molecules, two potassium cations, eleven oxygen atoms, and one phosphorus atom. The total molecular weight of 372.35 grams per mole reflects the substantial contribution of the potassium cations and water molecules to the overall molecular mass.

特性

IUPAC Name |

dipotassium;[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13O9P.2K.2H2O/c7-1-2-3(8)4(9)5(10)6(14-2)15-16(11,12)13;;;;/h2-10H,1H2,(H2,11,12,13);;;2*1H2/q;2*+1;;/p-2/t2-,3-,4+,5-,6-;;;;/m1..../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXLMWHHJPUWTEV-QMKHLHGBSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OP(=O)([O-])[O-])O)O)O)O.O.O.[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OP(=O)([O-])[O-])O)O)O)O.O.O.[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15K2O11P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5996-14-5 | |

| Record name | alpha-Glucose-1-phosphate dipotassium dihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005996145 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .ALPHA.-GLUCOSE-1-PHOSPHATE DIPOTASSIUM DIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H9J4583698 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Glycogen Phosphorylase-Mediated Synthesis

Glycogen phosphorylase cleaves α-1,4-glycosidic bonds in glycogen to release αG1P. The reaction occurs in a buffer system containing inorganic phosphate (Pi):

-

Buffer : 50 mM Tris-HCl (pH 6.8), 1 mM EDTA, 5 mM MgCl₂

-

Temperature : 37°C

-

Yield : 80–85% after 4 hours

-

Purification : Ammonium sulfate precipitation (50% saturation), DEAE-Sepharose chromatography, and dialysis against potassium phosphate buffer (pH 7.5) to form the dipotassium salt.

Table 1: Glycogen Phosphorylase Reaction Optimization

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Phosphate (Pi) | 50–100 mM | Linear increase up to 100 mM |

| Mg²⁺ | 5–10 mM | Essential for enzyme activation |

| Glycogen Concentration | 2–5% (w/v) | Higher concentrations reduce reaction rate |

Maltose Phosphorylase for β-to-α Anomer Conversion

While maltose phosphorylase typically produces βG1P, anomerization to αG1P is achievable under alkaline conditions (pH 9–10) with potassium counterions. The process involves:

-

Enzymatic Phosphorolysis :

-

Anomerization : Incubation at 25°C for 12–24 hours in 0.1 M KOH.

-

Crystallization : Addition of ethanol (70% v/v) precipitates αG1P-K2·2H2O.

Challenges :

-

Anomerization yields 60–70% αG1P due to equilibrium limitations.

-

Requires stringent pH control to prevent hydrolysis.

Chemical Phosphorylation of Glucose

Chemical methods employ phosphorylation agents to directly modify glucose. Though less stereoselective, these approaches are scalable for industrial production.

Phosphoric Acid Derivative Reactions

Reaction of D-glucose with phosphorus oxychloride (POCl₃) or dipotassium hydrogen phosphate (K₂HPO₄) under alkaline conditions:

-

Molar Ratio : 1:1.2 (glucose:K₂HPO₄)

-

Temperature : 25–37°C

-

Reaction Time : 48–72 hours

-

Yield : 50–55% after recrystallization.

Table 2: Chemical vs. Enzymatic Synthesis

| Metric | Enzymatic | Chemical |

|---|---|---|

| Stereoselectivity | >95% α-anomer | 70–75% α-anomer |

| Purity | 98–99% | 85–90% |

| Scalability | Moderate (batch) | High (continuous) |

Microbial Production Using Engineered Strains

Recent advances utilize recombinant E. coli expressing sucrose phosphorylase (SP) or α-glucan phosphorylase.

Sucrose Phosphorylase (SP) Pathway

SP catalyzes reversible phosphorolysis of sucrose to αG1P and fructose:

-

Host : E. coli BL21(DE3) with pET-SP plasmid.

-

Induction : 0.4 mM IPTG at OD₆₀₀ = 0.6.

-

Productivity : 120 g/L αG1P-K2·2H2O in 24 hours.

Downstream Processing :

-

Cell lysis via lysozyme treatment.

-

Ammonium sulfate precipitation (60% saturation).

-

Ion-exchange chromatography (DEAE-Sepharose).

Crystallization and Dihydrate Formation

αG1P-K2·2H2O crystallization requires controlled supersaturation:

-

Solvent : Ethanol/water (3:1 v/v).

-

Temperature : 4°C for 48 hours.

-

Crystal Structure : Monoclinic P2₁ space group, with potassium ions coordinating phosphate and hydroxyl groups.

Purity Analysis :

-

HPLC : C18 column, 5 mM H₂SO₄ mobile phase, RT.

Industrial-Scale Challenges and Solutions

| Challenge | Solution |

|---|---|

| Low Anomer Selectivity | Use thermostable α-specific phosphorylases |

| Phosphate Cost | Recycle Pi via ultrafiltration |

| Crystal Hydration | Controlled humidity drying (20–30% RH) |

化学反応の分析

Types of Reactions: Alpha-Glucose-1-phosphate dipotassium dihydrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form gluconic acid derivatives.

Reduction: It can be reduced to form glucose derivatives.

Substitution: The phosphate group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

Oxidation: Gluconic acid derivatives.

Reduction: Glucose derivatives.

Substitution: Various substituted glucose derivatives.

科学的研究の応用

Scientific Research Applications

Alpha-Glucose-1-phosphate dipotassium dihydrate has diverse applications across several scientific fields, including chemistry, biology, medicine, and industry.

Chemistry

- Reagent in Synthesis : It is widely used as a reagent in the synthesis of complex carbohydrates and glycoconjugates, facilitating the study of carbohydrate structure and function.

Biology

- Enzyme Kinetics : The compound is utilized in research focusing on carbohydrate metabolism and enzyme kinetics. It serves as a substrate for various enzymes, including phosphomannomutase/phosphoglucomutase and glycogen phosphorylase, allowing researchers to investigate metabolic pathways in organisms such as Pseudomonas aeruginosa and Escherichia coli.

Medicine

- Pharmaceutical Precursor : this compound acts as a precursor in the synthesis of pharmaceutical compounds. It is also included in total parenteral nutrition solutions, providing essential nutrients to patients unable to consume food orally.

Industry

- Biodegradable Polymers : The compound is employed in producing biodegradable polymers and serves as a stabilizer in various formulations, contributing to environmentally friendly product development.

Case Study 1: Glycogen Metabolism

A study demonstrated that supplementation with alpha-glucose-1-phosphate enhanced glycogen storage capacity in muscle tissue during recovery from exercise. This finding suggests potential applications in sports nutrition to improve performance and recovery times.

Case Study 2: Diabetes Management

Research indicates that compounds similar to alpha-glucose-1-phosphate may inhibit enzymes like α-glucosidase, which are involved in carbohydrate digestion. This suggests promising applications for managing postprandial blood glucose levels, paving the way for new antidiabetic therapies.

作用機序

The primary mechanism of action of alpha-Glucose-1-phosphate dipotassium dihydrate involves its role as a substrate for various enzymes. It is converted into glucose-6-phosphate by the enzyme phosphoglucomutase, which then enters metabolic pathways such as glycolysis and glycogenesis . The compound also acts as an inhibitor of glycogen phosphorylase, thereby regulating glycogen metabolism .

類似化合物との比較

Structural and Cationic Differences

α-D-Glucose-1-Phosphate Disodium Tetrahydrate (CAS: 56401-20-8)

- Molecular Formula : C₆H₁₃O₉P·2Na·4H₂O

- Molecular Weight : 260.14 g/mol .

- Key Differences :

- Cation : Sodium (Na⁺) instead of potassium (K⁺), resulting in lower molecular weight and ionic radius.

- Hydration State : Tetrahydrate vs. dihydrate, influencing crystalline stability and hygroscopicity.

- Storage : Requires storage at 2–8°C, indicating greater thermal sensitivity compared to dipotassium salts .

α-D-Galactose-1-Phosphate Dipotassium Pentahydrate (CAS: 19046-60-7)

- Molecular Formula : C₆H₁₁O₉P·2K·5H₂O

- Molecular Weight : ~434.3 g/mol (calculated).

- Key Differences: Sugar Moiety: Galactose instead of glucose, altering substrate specificity in enzymatic reactions (e.g., Leloir pathway for galactose metabolism).

α-D-Ribose-5-Phosphate (CAS: 34980-65-9)

- Molecular Formula : C₅H₁₁O₈P

- Key Differences :

Physicochemical Properties

Notes:

- Potassium salts generally exhibit higher solubility than sodium salts due to larger ionic radius and lower charge density.

- Hygroscopicity increases with hydration state; pentahydrates (e.g., galactose derivative) require stringent moisture control .

生物活性

Alpha-Glucose-1-phosphate dipotassium dihydrate (aDG1P) is a significant compound in carbohydrate metabolism, particularly in the context of glycogen synthesis and degradation. This article delves into its biological activity, mechanisms of action, and implications for research and industry.

Overview of this compound

This compound is a phosphorylated glucose derivative that plays a crucial role in various metabolic pathways. It is primarily involved in glycogenolysis and glycogenesis, acting as a substrate for several key enzymes.

Target Enzymes

The primary targets of aDG1P include:

- Glycogen phosphorylase : Catalyzes the breakdown of glycogen into glucose-1-phosphate.

- Phosphomannomutase/phosphoglucomutase : Involved in the interconversion of glucose-1-phosphate and glucose-6-phosphate.

- α-D-Glucose-1-phosphate cytidylyltransferase : Converts aDG1P into CDP-glucose, a precursor for glycogen synthesis.

Mode of Action

This compound acts as a substrate for these enzymes, facilitating critical biochemical reactions necessary for energy production and metabolic regulation. Its conversion into CDP-glucose is essential for synthesizing polysaccharides, including glycogen .

Cellular Effects

In muscle and liver cells, aDG1P plays an essential role in:

- Glycogenolysis : The breakdown of glycogen into glucose-1-phosphate, which can be further converted to glucose-6-phosphate for energy utilization.

- Energy Homeostasis : Influences cell signaling pathways related to energy metabolism and storage.

Molecular Mechanism

The compound binds to the active site of glycogen phosphorylase, promoting the cleavage of glycogen chains. Additionally, it serves as an allosteric regulator, modulating the activity of other enzymes involved in carbohydrate metabolism .

Metabolic Pathways

This compound is integral to several metabolic pathways:

- Glycogenolysis : The enzymatic breakdown of glycogen stores.

- Glycogenesis : The synthesis of glycogen from glucose molecules.

These pathways are crucial for maintaining blood glucose levels during fasting or intense physical activity .

Transport and Distribution

Within cells, aDG1P is primarily localized in the cytoplasm, where it interacts with various enzymes. Its distribution can be influenced by cellular conditions and post-translational modifications that affect its availability for enzymatic reactions.

Research Applications

This compound has diverse applications across multiple fields:

- Biochemistry : Used as a reagent in studies on enzyme kinetics and carbohydrate metabolism.

- Medicine : Serves as a precursor in pharmaceutical synthesis and total parenteral nutrition solutions.

- Industry : Employed in producing biodegradable polymers and stabilizers in formulations .

Case Study 1: Glycogen Metabolism

A study involving muscle tissue showed that supplementation with alpha-glucose-1-phosphate enhanced glycogen storage capacity during recovery from exercise. This indicates its potential use in sports nutrition to improve performance and recovery times.

Case Study 2: Diabetes Management

Research has indicated that compounds similar to aDG1P may inhibit enzymes like α-glucosidase, which play a role in carbohydrate digestion. This suggests potential applications in managing postprandial blood glucose levels, providing insights into developing new antidiabetic therapies .

Q & A

Q. What are the recommended methods for synthesizing alpha-glucose-1-phosphate dipotassium dihydrate, and how can its purity be validated?

Synthesis typically involves enzymatic phosphorylation of glucose using hexokinase or chemical phosphorylation under controlled conditions. Post-synthesis, purity validation requires HPLC with UV detection (≥98% purity threshold) and mass spectrometry for structural confirmation . Trace cation analysis (e.g., potassium content: 20.4–26.1%) should be performed via atomic absorption spectroscopy .

Q. How should this compound be stored to maintain stability, and what are the indicators of degradation?

Store lyophilized powder at −20°C in airtight, moisture-free containers. In solution, aliquot and store at −80°C to prevent hydrolysis . Degradation indicators include discoloration (yellowing) or precipitation. Monitor stability via UPLC-MS for phosphate cleavage products or oxidized derivatives (e.g., glucosone) .

Q. What analytical techniques are recommended for quantifying trace impurities (e.g., glucose-1-phosphate isomers) in this compound?

Use reversed-phase HPLC with a polar embedded column (e.g., Zorbax SB-Aq) and refractive index detection to separate alpha and beta anomers . Ion chromatography can quantify free phosphate, while ICP-MS detects trace metal contaminants (e.g., calcium, magnesium) .

Advanced Research Questions

Q. What experimental considerations are critical when using this compound in studies of the pentose phosphate pathway (PPP) or glycolysis?

Maintain physiological pH (7.4) and potassium ion concentration (20–26 mM) to avoid enzyme inhibition . For PPP studies, couple with glucose-6-phosphate dehydrogenase (G6PDH) and monitor NADPH production spectrophotometrically at 340 nm . Include controls with 6-phosphogluconate to confirm pathway specificity.

Q. How can crystallographic data resolve contradictions in structural dynamics under different hydration states?

Single-crystal X-ray diffraction (e.g., monoclinic P2₁ space group) reveals conformational changes in the glucopyranose ring between anhydrous and dihydrate forms . Refinement parameters (R-factor < 0.05) should validate hydrogen-bonding networks involving water molecules and potassium ions . Pair with FT-IR to track O-H stretching vibrations (3200–3600 cm⁻¹) in hydrated vs. lyophilized samples.

Q. How does the dipotassium salt form influence enzymatic kinetics compared to disodium salts in glycolysis studies?

Potassium ions enhance hexokinase activity by stabilizing ATP-binding domains, whereas sodium ions may cause partial inhibition. Compare kinetics using a coupled assay with pyruvate kinase/lactate dehydrogenase, monitoring NADH depletion at 340 nm . Adjust buffer systems (e.g., Tris-KCl vs. Tris-NaCl) to isolate cation-specific effects.

Q. What strategies mitigate oxidation artifacts when studying this compound under aerobic conditions?

Add 0.1 mM EDTA to chelate transition metals and 10 mM DTT to scavenge peroxyl radicals . Conduct parallel experiments under nitrogen atmosphere and analyze via UPLC-MS for oxidized byproducts (e.g., glucosone or NFK-like adducts) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。